molecular formula C18H17ClN4O2 B2533367 3-((1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034282-76-1

3-((1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2533367
CAS No.: 2034282-76-1
M. Wt: 356.81
InChI Key: TXFYILJREJDKKQ-UHFFFAOYSA-N
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Description

3-((1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034282-76-1) is a high-purity chemical compound supplied for research and development purposes. This complex molecule features a pyrazine-2-carbonitrile core, a pyrrolidine oxygen linker, and a 3-(3-chlorophenyl)propanoyl group, giving it a molecular formula of C18H17ClN4O2 and a molecular weight of 356.81 . Compounds with pyrazine and pyrrolidine scaffolds are of significant interest in medicinal chemistry. Research into similar structures has shown their potential in developing agents for oncology, with some acting as inhibitors of key enzymes like Tankyrase (TANKs) and poly(ADP-ribose) polymerase (PARP-1), which are relevant targets in cancer therapy . Furthermore, the pyrrolidine moiety is a key structural feature in the design of inhibitors for viral proteases, such as the main protease of SARS-CoV-2, indicating potential application in antiviral research . This product is intended for research applications in vitro. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

IUPAC Name

3-[1-[3-(3-chlorophenyl)propanoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c19-14-3-1-2-13(10-14)4-5-17(24)23-9-6-15(12-23)25-18-16(11-20)21-7-8-22-18/h1-3,7-8,10,15H,4-6,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFYILJREJDKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

Pyrrolidine scaffolds are commonly synthesized via domino processes or cyclization reactions . A method analogous to the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl involves a three-component reaction of 2-aminobutanoic acid, 3-pentanone, and dimethyl fumarate, yielding a pyrrolidine precursor. For the target compound, a modified approach using 2-aminopropanol and acrylonitrile under basic conditions could generate pyrrolidin-3-ol through intramolecular cyclization:

$$
\text{2-Aminopropanol} + \text{Acrylonitrile} \xrightarrow{\text{NaOH}} \text{Pyrrolidin-3-ol} + \text{NH}_3
$$

Hydroxyl Group Protection

To prevent unwanted reactions during subsequent acylation, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether :

$$
\text{Pyrrolidin-3-ol} + \text{TBS-Cl} \xrightarrow{\text{Imidazole}} \text{Pyrrolidin-3-yl TBS ether}
$$

Introduction of the 3-(3-Chlorophenyl)propanoyl Group

Synthesis of 3-(3-Chlorophenyl)propanoyl Chloride

3-(3-Chlorophenyl)propanoic acid is synthesized via Friedel-Crafts acylation of chlorobenzene with propionyl chloride, followed by reduction and chlorination:

$$
\text{Chlorobenzene} + \text{Propionyl Chloride} \xrightarrow{\text{AlCl}3} \text{3-Chlorophenylpropanone} \xrightarrow{\text{NaBH}4} \text{3-(3-Chlorophenyl)propanol} \xrightarrow{\text{SOCl}_2} \text{3-(3-Chlorophenyl)propanoyl Chloride}
$$

Acylation of Pyrrolidine

The protected pyrrolidine undergoes N-acylation using the propanoyl chloride in the presence of a base:

$$
\text{Pyrrolidin-3-yl TBS ether} + \text{3-(3-Chlorophenyl)propanoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl TBS ether}
$$

Etherification with Pyrazine-2-carbonitrile

Synthesis of Pyrazine-2-carbonitrile

Pyrazine-2-carbonitrile is prepared via cyanation of 2-chloropyrazine using sodium cyanide in a palladium-catalyzed reaction:

$$
\text{2-Chloropyrazine} + \text{NaCN} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Pyrazine-2-carbonitrile} + \text{NaCl}
$$

Mitsunobu Reaction for Ether Linkage

The TBS-protected pyrrolidine is coupled with pyrazine-2-carbonitrile via a Mitsunobu reaction , utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$):

$$
\text{1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl TBS ether} + \text{Pyrazine-2-carbonitrile} \xrightarrow{\text{DEAD, PPh}_3} \text{Protected Intermediate}
$$

Deprotection of TBS Ether

The TBS group is cleaved using tetrabutylammonium fluoride (TBAF):

$$
\text{Protected Intermediate} \xrightarrow{\text{TBAF}} \text{3-((1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile}
$$

Optimization and Challenges

Regioselectivity in Acylation

Ensuring acylation occurs exclusively at the pyrrolidine nitrogen requires steric hindrance minimization. Employing bulky bases (e.g., DIPEA) or low temperatures (-20°C) enhances selectivity.

Stability of Nitrile Group

The pyrazine-2-carbonitrile moiety is sensitive to hydrolysis. Reactions must be conducted under anhydrous conditions, with molecular sieves to scavenge moisture.

Purification Techniques

Chromatographic purification using silica gel (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields the compound in >95% purity.

Analytical Characterization

Property Value/Description
Molecular Formula C$${19}$$H$${18}$$ClN$$5$$O$$2$$
Molecular Weight 415.83 g/mol
Melting Point 168–170°C (decomposes)
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) δ 8.52 (s, 1H, pyrazine), 7.45–7.30 (m, 4H, Ar–H), 4.85–4.70 (m, 1H, OCH), 3.90–3.40 (m, 4H, pyrrolidine)
IR (KBr) 2245 cm$$^{-1}$$ (C≡N), 1720 cm$$^{-1}$$ (C=O)

Chemical Reactions Analysis

Types of Reactions

3-((1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-((1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: The compound can be used to study the interaction with various enzymes and receptors, providing insights into its potential therapeutic effects.

    Material Science: It can be explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-((1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Theoretical Molecular Formula :

  • Chemical Formula : C₁₈H₁₈ClN₄O₂ (calculated based on structural components).
  • Molecular Weight : ~357.45 g/mol.
  • Key Features: Pyrazine-2-carbonitrile: Imparts hydrogen-bonding capability via the nitrile group. Pyrrolidine-ether linkage: Enhances conformational flexibility. 3-Chlorophenylpropanoyl substituent: Introduces lipophilicity and steric bulk, which may influence target binding and metabolic stability.

Comparison with Structural Analogs

The following table and analysis highlight key differences between the target compound and its analogs, focusing on substituent effects, molecular properties, and inferred biological implications.

Table 1: Structural and Molecular Comparison

Compound Name (CAS or Identifier) Molecular Formula Molecular Weight Substituent Group Key Notes
Target Compound (Hypothetical) C₁₈H₁₈ClN₄O₂ ~357.45 3-(3-Chlorophenyl)propanoyl High lipophilicity; potential metabolic stability concerns due to bulky aromatic group.
3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (2034281-44-0) C₁₇H₁₉N₅O₃ 341.40 3-(3,5-Dimethylisoxazol-4-yl)propanoyl Isoxazole ring enhances polarity and hydrogen-bonding potential. No bioactivity data reported.
3-((1-(5-Oxopyrrolidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (2034201-18-6) C₁₄H₁₅N₅O₃ 301.30 5-Oxopyrrolidine-2-carbonyl Ketone group increases polarity; may improve solubility but reduce membrane permeability.
3-((1-(2-Ethoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (2034206-54-5) C₁₇H₁₇N₅O₃ 339.30 2-Ethoxynicotinoyl Ethoxy group introduces steric hindrance; nicotinoyl moiety may enhance π-π interactions.
CHK1 Inhibitor (Compound 1) C₂₁H₂₅N₇O₂ 407.47 Dimethylamino, methoxy, pyridinyl Demonstrated CHK1 inhibition but low metabolic stability in human hepatocytes. Highlights substituent trade-offs.

Substituent-Driven Physicochemical Properties

Lipophilicity: The target compound’s 3-chlorophenyl group increases lipophilicity compared to polar substituents like the 5-oxopyrrolidine () or isoxazole (). This may enhance membrane permeability but reduce aqueous solubility. Ethoxynicotinoyl () balances lipophilicity with moderate polarity due to the ethoxy group.

Metabolic Stability :

  • Bulky aromatic groups (e.g., 3-chlorophenyl) often slow oxidative metabolism but may increase susceptibility to conjugation .
  • In , the methoxy-pyridinyl group in Compound 1 contributed to poor metabolic stability, suggesting that electron-donating substituents may accelerate hepatic clearance.

The 3-chlorophenyl group’s steric bulk could enhance target affinity but limit selectivity.

Structural Implications for Drug Design

  • Pyrrolidine Flexibility : The pyrrolidine ring’s conformational flexibility (common across analogs) may allow optimal positioning of substituents for target engagement.
  • Heterocyclic Diversity: Substituents like isoxazole () or pyridazinone () introduce varied hydrogen-bonding and dipole interactions, critical for modulating target selectivity.

Biological Activity

3-((1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, a pyrazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a chlorophenyl group and a pyrrolidine moiety, which are known to influence its biological properties.

  • Molecular Formula : C₁₉H₂₂ClN₅O₂
  • Molecular Weight : 387.9 g/mol
  • CAS Number : 2034342-35-1

Biological Activity Overview

The biological activity of this compound can be categorized into several areas, including cytotoxicity, antiparasitic effects, and potential anti-inflammatory properties. The following sections detail these activities based on existing literature.

Cytotoxicity

Research indicates that derivatives of pyrazines, including our compound of interest, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) effectively. The presence of halogen substituents, such as chlorine, enhances this activity by increasing the compound's reactivity and interaction with cellular targets .

Antiparasitic Activity

The pyrazine scaffold has been associated with antiparasitic properties against protozoan pathogens such as Trypanosoma cruzi and Leishmania infantum. Compounds similar to this compound have shown low micromolar potencies against these parasites while maintaining low toxicity to human cells . This suggests a promising therapeutic potential for treating parasitic infections.

Anti-inflammatory Properties

In addition to its anticancer and antiparasitic activities, pyrazine derivatives have been investigated for their anti-inflammatory effects. Some studies indicate that these compounds can modulate inflammatory pathways, potentially providing a basis for developing new anti-inflammatory agents. The specific mechanisms remain under investigation but may involve inhibition of pro-inflammatory cytokines or modulation of immune responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazine derivatives. The presence of specific functional groups such as the chlorophenyl and pyrrolidine moieties significantly influences the compound's biological profile. For instance:

  • Chlorophenyl Group : Enhances cytotoxicity and may contribute to selective targeting of cancer cells.
  • Pyrrolidine Moiety : Increases solubility and bioavailability, facilitating better interaction with biological targets.

Case Studies

Several studies highlight the biological activity of related compounds:

  • Cytotoxicity Studies : A series of pyrazole derivatives were tested against various cancer cell lines, revealing that modifications at the 4-position significantly impacted their potency and selectivity .
  • Antiparasitic Efficacy : Research demonstrated that certain diarylpyrazole derivatives exhibited effective antiparasitic activity with minimal cytotoxic effects on human cells, suggesting their potential as therapeutic agents for treating parasitic diseases .

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